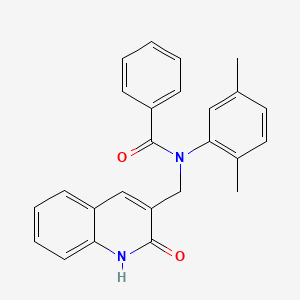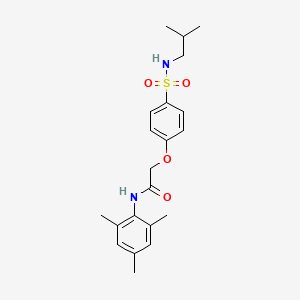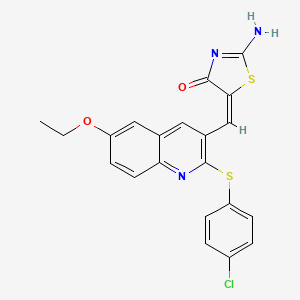
3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as DOXO-EMCH, is a chemical compound that has gained attention in the scientific community due to its potential application in cancer treatment. DOXO-EMCH is a prodrug, meaning that it is inactive until it is metabolized in the body to its active form, which is a potent inhibitor of tubulin polymerization. Tubulin is a protein that is essential for cell division, and inhibiting its polymerization can prevent the growth of cancer cells.
Wirkmechanismus
3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide works by inhibiting tubulin polymerization, which is essential for cell division. By preventing the formation of microtubules, this compound can prevent cancer cells from dividing and growing. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This dual mechanism of action makes this compound a potent anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, it can cause some side effects, such as neutropenia, which is a decrease in the number of white blood cells. This compound has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its high potency against cancer cells, even in drug-resistant cells. Additionally, this compound has been shown to have a synergistic effect when combined with other anti-cancer drugs, making it a promising candidate for combination therapy. However, this compound has some limitations, such as its potential side effects and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of focus is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life. Another area of research is the development of novel drug delivery systems that can improve the efficacy and reduce the side effects of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound, which can provide insights into the development of new anti-cancer drugs. Overall, this compound has shown great potential as an anti-cancer agent, and further research is needed to fully realize its therapeutic benefits.
Synthesemethoden
The synthesis of 3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves several steps, starting with the synthesis of the intermediate compound 3-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. This intermediate is then coupled with 3,5-dimethoxybenzoic acid to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further study.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that this compound is highly effective at inhibiting the growth of cancer cells, including drug-resistant cancer cells. In vivo studies have shown that this compound can suppress tumor growth in animal models of cancer. Furthermore, this compound has been shown to have a synergistic effect when combined with other anti-cancer drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-12-17(13-20(14-19)29-2)22(27)24-18-10-6-9-16(11-18)23-25-21(26-30-23)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYLCKSRYGSWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one](/img/structure/B7702950.png)
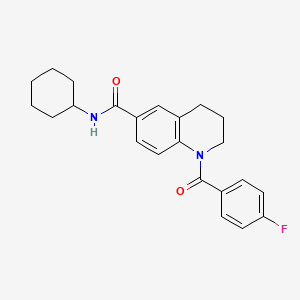
![N-[3-(morpholin-4-yl)propyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702968.png)

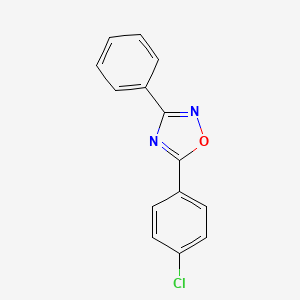

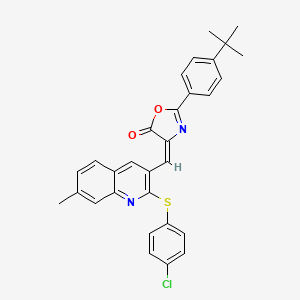
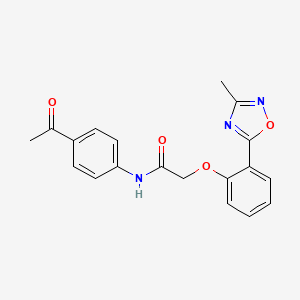
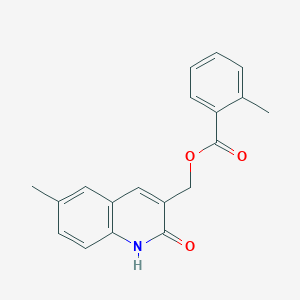
![N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703022.png)
